molecular formula C17H17NO3 B1673030 Heclin CAS No. 890605-54-6

Heclin

Cat. No. B1673030
CAS RN: 890605-54-6
M. Wt: 283.32 g/mol
InChI Key: SPTWXRJNCFIDRQ-ZHACJKMWSA-N
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Description

Heclin is a selective reversible inhibitor of HECT E3 ubiquitin ligases . It has been used as a HECT-type ubiquitin E3 ligase inhibitor in human embryonic kidney (HEK293) cells . The empirical formula of Heclin is C17H17NO3 and its molecular weight is 283.32 .


Molecular Structure Analysis

The molecular structure of Heclin is represented by the SMILES string CC(C1=CC=C(NC(/C=C/C2=CC=C(CC)O2)=O)C=C1)=O . This indicates that Heclin is composed of a furanyl-propenamide core with an acetylphenyl group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

Heclin is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It has a molecular weight of 283.32 and its empirical formula is C17H17NO3 .

Scientific Research Applications

Given this, I will provide a general overview of scientific research applications related to terms that could be potentially related to "Heclin," focusing on compounds or contexts that appear in the search results. Please note that without precise information on "Heclin," the following information might not directly address your query but aims to cover potentially relevant scientific applications.

ROCK Inhibitor Application in Stem Cell Research

The application of a selective Rho-associated kinase (ROCK) inhibitor, Y-27632, has been found to significantly improve the survival of dissociated human embryonic stem cells by diminishing apoptosis. This advancement facilitates gene transfer, cloning efficiency, and differentiation into specific progenitors, marking a crucial step in stem cell research and therapeutic applications (Watanabe et al., 2007).

Novel C-Type Lectin Gene (CLECSF7) Discovery

Research on the identification and characterization of a novel C-type lectin gene named HECL (now approved symbol CLECSF7) reveals its divergence from natural killer cell receptors and its expression in various hematopoietic cell types. This gene's discovery and its location close to the natural killer gene complex on human chromosome 12p13 have implications for understanding immune system components and their roles (Fernandes et al., 2000).

Heparin and Its Biological Applications

Heparin, a highly negatively charged polysaccharide, has been extensively studied for its anticoagulant properties and potential therapeutic applications beyond its traditional use. Research into heparin and its derivatives explores its role in anti-inflammatory processes, providing insight into its multifaceted applications in medical science. Advances in heparin sensing and binding are also driving supramolecular chemistry toward clinical applications, indicating its critical role in healthcare (Bromfield, Wilde, & Smith, 2013).

Mechanism of Action

Target of Action

Heclin, also known as a HECT E3 ubiquitin ligase inhibitor, primarily targets the HECT domains of Smurf2, Nedd4, and WWP1 . These targets are part of the neural precursor cell expressed developmentally downregulated protein 4 (NEDD4) family . The IC50 values for Smurf2, Nedd4, and WWP1 are 6.8, 6.3, and 6.9 μM respectively .

Mode of Action

Heclin acts by inhibiting the HECT domains of its primary targets, Smurf2, Nedd4, and WWP1 . It does this by causing a conformational change that results in the oxidation of the active site Cys . This inhibition interrupts the influx of sodium, preventing the development of an action potential across the nerve .

Biochemical Pathways

It is known that heclin’s targets, smurf2, nedd4, and wwp1, play crucial roles in various cellular functions, including the removal of misfolded proteins, the regulation of signaling pathways, dna repair, the cell cycle, and apoptosis . Therefore, it is likely that Heclin affects these processes through its inhibition of Smurf2, Nedd4, and WWP1.

Pharmacokinetics

The half-life of Heclin is less than 10 minutes .

Result of Action

The molecular and cellular effects of Heclin’s action primarily involve the inhibition of the HECT domains of Smurf2, Nedd4, and WWP1 . This inhibition can lead to a decrease in the activity of these proteins, which can affect various cellular functions, including the removal of misfolded proteins, the regulation of signaling pathways, DNA repair, the cell cycle, and apoptosis . In vitro studies have shown that Heclin can reduce the phosphorylation of Akt in BGC803 and MKN45 cells .

Action Environment

It is known that heclin is selective for hect-mediated over ring-mediated ubiquitination . This suggests that the presence of other proteins and factors in the cellular environment that interact with HECT or RING domains could potentially influence Heclin’s action and efficacy.

Safety and Hazards

Heclin is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWXRJNCFIDRQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heclin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.